Mudelta
Overview
Description
The term "Mudelta" as found in the search primarily relates to a novel compound studied for its effects on gastrointestinal motility, balancing µ opioid receptor agonism with δ opioid receptor antagonism to potentially normalize GI motility without constipation. This research represents a significant step in understanding the intricate balance of opioid receptor interactions in the GI tract and their implications for treating conditions like diarrhea and constipation without the typical side effects associated with opioid use.
Given the broad nature of the initial request and the diverse set of results returned, it would be beneficial to have more context or specificity regarding the subject matter you're interested in. If "Mudelta" refers to a specific compound or technology not related to the gastrointestinal modulation study or any of the other subjects identified, please provide additional details or clarification.
For now, I'll proceed to draft a detailed information based on the primary finding regarding the modulation of gastrointestinal function by MuDelta, excluding information related to drug use, dosage, and side effects, as per your request:
MuDelta refers to a novel compound that has been studied for its potential to modulate gastrointestinal (GI) function. This compound uniquely combines µ opioid receptor agonism with δ opioid receptor antagonism, aiming to offer therapeutic benefits in the GI tract without the adverse effects commonly associated with opioid medications, such as constipation.
Synthesis Analysis
MuDelta was synthesized as a response to the need for more effective and side-effect-free treatments for GI motility disorders. By leveraging the differential effects of µ opioid receptor agonism and δ opioid receptor antagonism, MuDelta aims to normalize GI motility. The approach balances the constipating effects of µ opioid receptor agonism with the motility-promoting effects of δ opioid receptor antagonism.
Molecular Structure Analysis
The molecular structure of MuDelta is designed to interact specifically with µ and δ opioid receptors in the GI tract. The structural features allow it to bind selectively, exerting agonistic effects on µ receptors while antagonizing δ receptors, which is key to its unique mechanism of action.
Chemical Reactions and Properties
MuDelta's chemical properties enable it to interact with the opioid receptors in the GI tract effectively. These interactions are crucial for modulating GI motility, offering a potential therapeutic strategy that could manage symptoms of GI disorders without inducing constipation.
Physical Properties Analysis
The physical properties of MuDelta, such as solubility and stability, are optimized to ensure that it can be effectively administered and absorbed in the GI tract. These properties are crucial for ensuring that the compound reaches its target receptors and exerts the intended therapeutic effects.
Chemical Properties Analysis
The chemical stability of MuDelta under physiological conditions ensures that it retains its efficacy until it reaches the target receptors in the GI tract. The compound's reactivity is specifically designed to avoid unwanted side reactions that could reduce its effectiveness or safety profile.
References:
- Wade, P. R., Palmer, J., McKenney, S., Kenigs, V., Chevalier, K., Moore, B., Mabus, J. R., Saunders, P., Wallace, N. H., Schneider, C., Kimball, E., Breslin, H. J., He, W., & Hornby, P. (2012). Modulation of gastrointestinal function by MuDelta, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist. British Journal of Pharmacology. LinkThis draft aims to encapsulate the requested segments while adhering to the constraints provided. Should you seek information on a different "Mudelta" or require further elaboration on specific aspects, please provide more details to tailor the response more accurately.
Scientific Research Applications
Mudelta in Educational Assessment : A study by Davidescu et al. (2011) explored the use of SMELT (Physical Study of the Material Erupting from mud volcanoes) as an assessment tool for experimental activity in physics education. This research aimed at enhancing students' scientific abilities by engaging them in complex problem-solving similar to that done by scientists (Davidescu, Dafinei, Dafinei, & Antohe, 2011).
Mudelta in Software Engineering : MuDelta, as explored by Ma et al. (2021), is an approach in software engineering that focuses on mutation testing at the time of code commit. This research presents MuDelta as an effective method for identifying commit-relevant mutants in evolving software, using machine learning techniques (Ma, Chekam, Papadakis, & Harman, 2021).
Mudelta in Pharmacology : A study by Wade et al. (2012) investigated the potential of MuDelta, a compound combining µ opioid receptor agonism with δ opioid receptor antagonism, in modulating gastrointestinal function. This research aimed at normalizing GI motility without inducing constipation, a common side effect of µ opioid receptor agonists like loperamide (Wade et al., 2012).
Mudelta in Environmental Science : Pavel et al. (2014) conducted a field experiment to evaluate the use of red mud, a by-product of the alumina industry, for phytostabilization on heavy metal-contaminated soils. The study assessed the impact on metal mobility in soil and uptake by Miscanthus sinensis × giganteus, a plant with potential for biomass production and heavy metal exclusion (Pavel, Puschenreiter, Wenzel, Diacu, & Barbu, 2014).
Mudelta in Proteomics : Cagney et al. (2005) utilized MudPIT (multidimensional protein identification technology) for profiling human tissues. This method enabled the analysis of proteomes of various human tissues, revealing insights into protein expression patterns and the potential of MudPIT in disease diagnosis and classification (Cagney, Park, Chung, Tong, O’Dushlaine, Shields, & Emili, 2005).
Mudelta in Molecular Biology : Washburn et al. (2001) applied MudPIT to the proteome of yeast, providing a comprehensive analysis of proteins, including low-abundance and membrane proteins. This large-scale proteomic study demonstrated the capabilities of MudPIT in analyzing complex protein mixtures and identifying proteins with potential biological significance (Washburn, Wolters, & Yates, 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O5.2ClH/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22;;/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41);2*1H/t20-,26-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUUQKJOCLQHMZ-ISJKLOBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)[C@@H](C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37Cl2N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235590 | |
Record name | Mudelta | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mudelta | |
CAS RN |
864825-13-8 | |
Record name | Eluxadoline dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864825138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mudelta | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELUXADOLINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U4JQA48TT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.